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molecular formula C16H13Br B8479272 1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene CAS No. 62856-43-3

1-Bromo-4-[(4-ethylphenyl)ethynyl]benzene

Cat. No. B8479272
M. Wt: 285.18 g/mol
InChI Key: DYVGFJBHRCULKC-UHFFFAOYSA-N
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Patent
US07479575B2

Procedure details

To a 100 mL flask containing a solution of 1-bromo-4-[(Z)-2-chloro-2-(4-ethylphenyl) vinyl] benzene (VIc) (9.540 g; 29.66 mmol) in 1,4-dioxane (48 mL; 5 vols) and MeOH (14 mL; 1.5 vols), KOH (3.328 g; 59.32 mmol) was added in one portion. Protocol and work-up was then similar with those described above. Title compound (m=8.39 g) was obtained in a 99% yield. Melting point: 117° C.
Quantity
9.54 g
Type
reactant
Reaction Step One
Name
Quantity
3.328 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](\Cl)/[C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH3:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[OH-].[K+]>O1CCOCC1.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][C:10]2[CH:11]=[CH:12][C:13]([CH2:16][CH3:17])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.54 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)\C=C(\C1=CC=C(C=C1)CC)/Cl
Name
Quantity
3.328 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#CC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.39 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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